1-Ethylcyclobutan-1-amine hydrochloride

Description

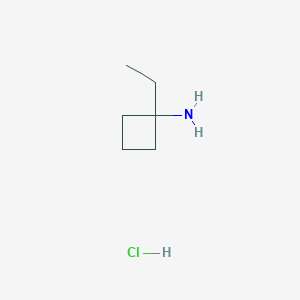

Structure

2D Structure

Properties

IUPAC Name |

1-ethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6(7)4-3-5-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBCARXTRBJCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279215-56-4 | |

| Record name | 1-ethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclobutan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethylcyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and critical physicochemical parameters such as pKa, solubility, and lipophilicity. The guide emphasizes the causal relationships behind experimental methodologies, offering detailed, field-proven protocols to ensure data integrity and reproducibility. By integrating theoretical principles with practical applications, this whitepaper serves as an essential resource for the effective utilization of this compound in research and development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in drug discovery. Its rigid, three-dimensional geometry provides a unique scaffold that can impart desirable pharmacological properties, including metabolic stability, improved potency, and novel intellectual property. This compound, as a primary amine salt, offers a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its successful application in lead optimization and process development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity unequivocally.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 279215-56-4 | [1] |

| Parent CAS Number | 732235-62-0 (free base) | [2][] |

| Molecular Formula | C6H14ClN | N/A |

| Molecular Weight | 135.64 g/mol | [4] |

| Canonical SMILES | CCC1(CCC1)N.Cl | [1] |

| InChIKey | XGXNQIUNHHNDAQ-UHFFFAOYSA-N (free base) | N/A |

| EC Number | 829-459-2 | [1] |

| PubChem CID | 72135074 | [1] |

Synthesis and Purification

A robust and scalable synthetic route is crucial for the accessibility of this building block. The following protocol describes a plausible and efficient synthesis of this compound, adapted from established methodologies for similar compounds.

Proposed Synthetic Pathway

The synthesis commences with the reaction of cyclobutanone with ethylmagnesium bromide to form the tertiary alcohol, 1-ethylcyclobutanol. This is followed by a Ritter reaction with sodium cyanide in the presence of a strong acid to yield the corresponding N-formamide, which is then hydrolyzed to the primary amine. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Ethylcyclobutanol

-

To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethylcyclobutanol.

Causality: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent by water.

Step 2: Synthesis of 1-Ethylcyclobutan-1-amine

-

To a stirred solution of 1-ethylcyclobutanol (1.0 eq) in acetic acid at 0 °C, add sodium cyanide (1.2 eq) portionwise.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture onto ice and basify with 50% aqueous sodium hydroxide to pH > 12.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-formamide is then refluxed with 6 M hydrochloric acid for 12 hours to effect hydrolysis.

-

After cooling, the solution is basified with sodium hydroxide, and the free amine is extracted with diethyl ether.

Causality: The Ritter reaction provides a direct route to amides from alcohols and nitriles in the presence of a strong acid. The subsequent acid hydrolysis cleaves the formamide to yield the desired primary amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-ethylcyclobutan-1-amine in anhydrous diethyl ether.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt is an acid-base reaction. Using a gaseous HCl in a non-polar solvent like diethyl ether ensures the precipitation of the highly polar salt, facilitating its isolation and purification.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclobutane ring protons. The protons on the carbon adjacent to the nitrogen will be deshielded. In the hydrochloride salt, the NH3+ protons will appear as a broad singlet. The chemical shifts of cyclobutane protons are known to be influenced by the ring puckering and the substituent's orientation.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring. The carbon atom attached to the amino group will be significantly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the ammonium group (N-H stretching) in the range of 3200-2800 cm⁻¹, which are typically broad due to hydrogen bonding.[6][7] An N-H bending vibration is also expected around 1625-1560 cm⁻¹.[8] The C-N stretching vibration for aliphatic amines is observed in the 1250–1020 cm⁻¹ region.[9]

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and chlorine should be performed to confirm the empirical formula of the hydrochloride salt. The experimentally determined percentages should be within ±0.4% of the theoretical values.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development.

| Property | Predicted/Analog Value | Comments |

| Melting Point | 241-244 °C (for 1-methylcyclobutylamine HCl) | The melting point of 1-ethylcyclobutan-1-amine HCl is expected to be in a similar range, as the addition of a methylene unit typically has a modest effect on the melting point of small molecule salts. |

| Boiling Point | 139.9 °C at 760 mmHg (for 1-methylcyclobutylamine free base) | This value is for the free base of the methyl analog. The ethyl analog's free base will have a slightly higher boiling point. The hydrochloride salt will decompose at high temperatures rather than boil. |

| pKa | ~10-11 | Estimated based on typical pKa values for primary aliphatic amines. Experimental determination is crucial for accurate assessment. |

| LogP (XlogP) | 1.9 (predicted for free base) | This predicted value suggests moderate lipophilicity. The distribution coefficient (LogD) will be pH-dependent due to the ionizable amine group. |

| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol) | As an ionic salt, it is expected to be highly soluble in polar solvents and poorly soluble in nonpolar aprotic solvents like hexane and toluene. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the tendency of the protonated amine to donate a proton. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of deionized water.

-

Titration Setup: Place the solution in a thermostatted beaker at 25 °C and use a magnetic stirrer for gentle agitation. Immerse a calibrated pH electrode and a burette tip containing standardized 0.1 M NaOH solution.

-

Data Collection: Add the NaOH titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the amine hydrochloride has been neutralized (the half-equivalence point).

Trustworthiness: The protocol is self-validating through the use of a standardized titrant and a calibrated pH meter. The experiment should be performed in triplicate to ensure reproducibility, and the standard deviation should be reported.

Determination of Aqueous Solubility by the Isothermal Equilibrium Method

Aqueous solubility is a fundamental property that affects bioavailability. The isothermal equilibrium method, while time-consuming, is considered the gold standard for solubility determination.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of purified water (and other relevant aqueous buffers, e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Place the sealed vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Trustworthiness: This method ensures that a true equilibrium is reached. The use of centrifugation and filtration removes any undissolved particles that could lead to an overestimation of solubility. The analytical method for quantification must be validated for linearity, accuracy, and precision.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. For an ionizable compound like an amine, the distribution coefficient (LogD) at a specific pH is often more relevant.

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

-

Preparation: Prepare a stock solution of this compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4). The n-octanol should be pre-saturated with the aqueous phase, and vice versa.

-

Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate by standing or centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Trustworthiness: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The analytical method must be able to accurately quantify the analyte in both matrices. Running the experiment with different initial concentrations can verify that the partition coefficient is independent of concentration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar amine hydrochlorides, the following guidelines should be followed:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and key physicochemical properties. The detailed experimental protocols are designed to provide researchers with the tools to generate reliable and reproducible data, thereby accelerating the drug development process. A thorough understanding of the principles outlined in this document will enable scientists to harness the full potential of this versatile compound.

References

- 1. cenmed.com [cenmed.com]

- 2. 174886-05-6|1-Methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Ethylcyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclobutan-1-amine hydrochloride is a small molecule featuring a unique cyclobutane scaffold, a structural motif of growing interest in medicinal chemistry. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural components—a constrained carbocycle and a primary amine—allow for the formulation of well-grounded hypotheses regarding its mechanism of action. This guide synthesizes principles from medicinal chemistry and pharmacology to propose potential biological targets and mechanisms, offering a comprehensive framework for the scientific investigation of this and structurally related compounds. We will delve into the probable interactions with aminergic G-protein coupled receptors (GPCRs), the influence of the cyclobutane moiety on pharmacokinetic and pharmacodynamic properties, and present detailed experimental protocols to elucidate its precise biological function.

Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug discovery.[1] Unlike more flexible cycloalkanes, the cyclobutane moiety imparts a rigid, puckered conformation to a molecule. This conformational rigidity can be advantageous for several reasons:

-

Enhanced Potency and Selectivity: By locking the pharmacophoric elements in a specific orientation, the molecule can achieve a more favorable binding to its biological target, leading to higher potency and selectivity.

-

Improved Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a compound's pharmacokinetic profile by reducing clearance.

-

Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of unique chemical space, potentially leading to the discovery of drugs with novel mechanisms of action.[1]

This compound incorporates this promising scaffold with a primary amine, a key functional group for interacting with a wide range of biological targets, particularly those within the central nervous system.

Hypothesized Mechanism of Action: A Focus on Aminergic Systems

The structure of 1-Ethylcyclobutan-1-amine, featuring a protonatable amine, strongly suggests its potential interaction with aminergic G-protein coupled receptors (GPCRs). These receptors are characterized by a conserved aspartic acid residue in their third transmembrane domain (TM3), which forms a crucial salt bridge with the amine group of endogenous ligands and many synthetic drugs.[2]

Primary Hypothesis: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

The most probable target for a small, primary amine like 1-Ethylcyclobutan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a GPCR that modulates monoaminergic neurotransmission and is activated by endogenous trace amines like β-phenethylamine and tyramine, as well as amphetamine-type psychostimulants.[3]

Proposed Signaling Pathway:

Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling cascade can influence the activity of monoamine transporters, providing a feedback mechanism on dopaminergic and serotonergic systems.[3]

Caption: Proposed TAAR1 signaling cascade upon ligand binding.

Alternative Hypotheses

Other potential targets include:

-

Other Monoamine GPCRs: Depending on the precise stereochemistry and conformation, the compound could exhibit affinity for serotonin (5-HT), dopamine (D), or adrenergic (α, β) receptors.

-

Ion Channels: Small amine compounds are known to interact with various ion channels, such as NMDA receptors or voltage-gated sodium channels.

-

Monoamine Transporters: The compound could act as a substrate or inhibitor for dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.

Experimental Workflow for Mechanism of Action Elucidation

Caption: Logical workflow for investigating the compound's mechanism.

Step 1: Broad Target Screening via Radioligand Binding Assays

Objective: To identify potential binding targets by screening the compound against a panel of receptors, transporters, and ion channels.

Methodology:

-

Panel Selection: Utilize a commercially available screening panel, such as the Eurofins SafetyScreen or similar, which includes a wide range of aminergic GPCRs (TAAR1, serotonin, dopamine, adrenergic), ion channels, and transporters.

-

Assay Conditions: The compound is typically tested at a concentration of 10 µM in a competitive binding assay with a known radioligand for each target.

-

Data Analysis: Results are expressed as the percentage of radioligand binding inhibition. A significant inhibition (e.g., >50%) flags a potential "hit."

Table 1: Hypothetical Radioligand Binding Assay Results

| Target | Radioligand | % Inhibition at 10 µM |

| TAAR1 (human) | [³H]-EPPTB | 85% |

| Serotonin R 2A | [³H]-Ketanserin | 25% |

| Dopamine R D2 | [³H]-Spiperone | 15% |

| Dopamine Transporter | [³H]-WIN 35,428 | 45% |

Data is hypothetical for illustrative purposes.

Step 2: Functional Assays to Determine Agonist/Antagonist Activity

Objective: For any identified "hits" from the binding screen, determine if the compound acts as an agonist, antagonist, or inverse agonist.

Methodology (for a Gs-coupled receptor like TAAR1):

-

Cell Line: Use a stable cell line expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1).

-

cAMP Measurement: Employ a competitive immunoassay, such as HTRF or LANCE, to measure intracellular cAMP levels.

-

Agonist Mode: Incubate cells with increasing concentrations of this compound and measure cAMP production to generate a dose-response curve and determine the EC₅₀ value.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known TAAR1 agonist (e.g., β-phenethylamine) at its EC₈₀ concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Table 2: Hypothetical Functional Assay Data for TAAR1

| Assay Mode | Parameter | Value |

| Agonist | EC₅₀ | 150 nM |

| Agonist | Eₘₐₓ (% of control) | 95% |

| Antagonist | pA₂ | Not applicable |

Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

Based on its chemical structure, this compound is a promising candidate for investigation as a modulator of aminergic systems, with a high probability of acting as a TAAR1 agonist. The rigid cyclobutane scaffold may confer favorable properties such as increased metabolic stability and receptor selectivity compared to more flexible acyclic analogues.[1]

The experimental workflow detailed in this guide provides a robust framework for definitively elucidating its mechanism of action. Confirmation of TAAR1 agonism would position this compound and its derivatives as potential leads for therapeutic areas where TAAR1 modulation is considered beneficial, such as schizophrenia, substance use disorders, and certain metabolic diseases. Subsequent research should focus on lead optimization, in vivo efficacy studies, and comprehensive ADME/Tox profiling.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Ethylcyclobutan-1-amine Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 1-Ethylcyclobutan-1-amine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are utilizing spectroscopic techniques for the structural elucidation and characterization of small molecules. This document will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the titular compound.

Introduction

This compound is a small organic molecule featuring a cyclobutane ring, an ethyl group, and an amine group, which is protonated to form a hydrochloride salt. The structural complexity of this molecule, with its quaternary carbon and strained ring system, presents a valuable case study for the application of modern spectroscopic methods. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and stability.

This guide will provide a detailed breakdown of the expected spectroscopic signatures of this compound and the experimental protocols for acquiring high-quality data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic properties. The key structural features are:

-

A four-membered cyclobutane ring.

-

An ethyl group attached to a quaternary carbon.

-

A primary amine group, which is protonated to form an ammonium salt (-NH3+).

-

A chloride counter-ion.

These features will give rise to characteristic signals in NMR, IR, and MS analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

1.1: ¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. The presence of the protonated amine (-NH3+) will influence the chemical shifts of adjacent protons.

| Protons | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) | Rationale |

| -CH₂- (ethyl) | Quartet (q) | 2H | ~3.0-3.5 | Deshielded by the adjacent quaternary carbon and the positively charged nitrogen. |

| -CH₃ (ethyl) | Triplet (t) | 3H | ~1.0-1.5 | Standard chemical shift for a methyl group adjacent to a methylene group. |

| -CH₂- (ring, adjacent to C-N) | Multiplet (m) | 4H | ~2.0-2.8 | Complex splitting due to diastereotopicity and coupling to other ring protons. Deshielded by the adjacent quaternary carbon and nitrogen. |

| -CH₂- (ring, β to C-N) | Multiplet (m) | 2H | ~1.8-2.3 | Less deshielded than the α-protons. |

| -NH₃⁺ | Broad singlet | 3H | ~7.5-8.5 | Broad due to quadrupolar relaxation of the nitrogen and exchange with the solvent. Chemical shift is highly dependent on solvent and concentration. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good choice for hydrochloride salts as it will readily dissolve the compound and the -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to obtain good resolution.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

1.2: ¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |

| Quaternary C (C-N) | ~60-70 | Deshielded by the attached nitrogen and ethyl group. |

| -CH₂- (ethyl) | ~25-35 | Standard chemical shift for a methylene carbon in an ethyl group. |

| -CH₃ (ethyl) | ~8-15 | Standard chemical shift for a methyl carbon. |

| -CH₂- (ring, adjacent to C-N) | ~30-40 | Deshielded by the adjacent quaternary carbon. |

| -CH₂- (ring, β to C-N) | ~15-25 | Less deshielded than the α-carbons. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Processing: The processing steps are similar to those for ¹H NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum:

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| N-H stretch (-NH₃⁺) | 2800-3200 | Strong, broad absorption. |

| C-H stretch (alkane) | 2850-3000 | Strong, sharp absorptions. |

| N-H bend (-NH₃⁺) | 1500-1600 | Medium, broad absorption. |

| C-N stretch | 1000-1250 | Medium to weak absorption. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

-

-

Instrument Setup:

-

Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

-

Set the spectral range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Acquisition and Analysis:

-

Acquire the spectrum.

-

Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and elemental composition.

Expected Mass Spectrum:

The mass spectrum of this compound will likely be acquired using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule of the free base. PubChem predicts the monoisotopic mass of the free base (C₆H₁₃N) to be 99.1048 Da.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 100.11208 | The protonated molecular ion of the free base (1-Ethylcyclobutan-1-amine). This will likely be the base peak in the ESI+ spectrum. |

| [M+Na]⁺ | 122.09402 | A common adduct observed in ESI-MS. |

Fragmentation Pattern:

Under higher energy conditions (e.g., in tandem MS), the [M+H]⁺ ion will fragment. The most likely fragmentation pathways would involve the loss of small neutral molecules from the cyclobutane ring or the ethyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

-

Instrument Setup:

-

Use an ESI source in positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography system for introduction.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern.

-

Visualizations

Molecular Structure

An In-depth Technical Guide to the Solubility of 1-Ethylcyclobutan-1-amine Hydrochloride in Organic Solvents

Introduction

1-Ethylcyclobutan-1-amine hydrochloride is a niche yet significant molecule in the landscape of pharmaceutical research and development. As a primary amine salt, its cyclobutyl moiety offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry for the design of novel therapeutic agents. The hydrochloride salt form is frequently utilized to enhance the stability and aqueous solubility of the parent amine.[1] However, a comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to confidently handle this compound.

Theoretical Framework: The Underlying Principles of Solubility

The solubility of any compound is governed by the fundamental principle of "like dissolves like."[2] For an amine salt such as this compound, its solubility in a given organic solvent is a function of the interplay between its inherent chemical properties and those of the solvent.

Key Molecular Characteristics of this compound:

-

Ionic Nature: As a hydrochloride salt, the molecule exists in an ionic form, comprising the protonated 1-ethylcyclobutylaminium cation and the chloride anion. This ionic character makes it inherently polar.[3][4]

-

Hydrogen Bonding Capability: The protonated primary amine group (-NH3+) is a potent hydrogen bond donor. This allows for strong interactions with solvents that are hydrogen bond acceptors.[3][4]

-

Dipole Moment: The separation of charge within the molecule creates a significant dipole moment, further contributing to its polarity.

-

Non-polar Moiety: The ethyl and cyclobutyl groups constitute a non-polar hydrocarbon portion of the molecule. The size of this non-polar region influences its interaction with non-polar solvents.

Solvent Properties Influencing Solvation:

-

Polarity: Polar solvents possess a significant dipole moment and are capable of stabilizing the charged ions of the amine salt through dipole-dipole and ion-dipole interactions.

-

Protic vs. Aprotic: Polar protic solvents (e.g., water, alcohols) can act as both hydrogen bond donors and acceptors, making them particularly effective at solvating amine salts.[5] Polar aprotic solvents (e.g., acetone, ethyl acetate) have a dipole moment but lack O-H or N-H bonds, limiting their hydrogen bond donating ability.

-

Dielectric Constant: A higher dielectric constant of a solvent indicates a greater ability to separate and solvate ions.

Based on these principles, this compound is expected to exhibit higher solubility in polar protic solvents and diminishing solubility as the solvent polarity decreases.

Expected Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale for Prediction |

| Water | Polar Protic | Very High | Excellent hydrogen bonding and ion-dipole interactions.[3][4] |

| Methanol | Polar Protic | High | Strong hydrogen bonding and polarity.[2] |

| Ethanol | Polar Protic | High | Good hydrogen bonding and polarity, slightly less than methanol.[2] |

| Isopropanol | Polar Protic | Medium | Increased non-polar character compared to methanol and ethanol reduces solubility.[6] |

| Acetone | Polar Aprotic | Low to Medium | Polar, but lacks hydrogen bond donating ability.[2] |

| Dichloromethane (DCM) | Polar Aprotic | Low | Moderate polarity, but a poor hydrogen bonding partner. |

| Ethyl Acetate | Polar Aprotic | Very Low | Lower polarity and limited ability to solvate ions. |

| Diethyl Ether | Non-polar Aprotic | Insoluble | Non-polar nature cannot effectively solvate the ionic compound.[3][4] |

| Toluene | Non-polar Aprotic | Insoluble | Aromatic, non-polar solvent with weak intermolecular forces. |

| Hexane | Non-polar Aprotic | Insoluble | Aliphatic, non-polar solvent; energetically unfavorable to dissolve a salt.[2] |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain precise and reproducible quantitative solubility data, the isothermal equilibrium method (often referred to as the shake-flask method) is a widely accepted and robust technique.[7][8] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

Experimental Workflow Diagram:

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis).

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis and Reporting:

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Results are typically expressed in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Intermolecular Forces in Solvation

The dissolution of this compound in a polar protic solvent like methanol is a process driven by favorable intermolecular interactions that overcome the lattice energy of the solid salt.

Caption: Solvation Interactions.

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is critical to control the temperature during solubility determination. For some applications, determining the solubility at various temperatures can be valuable.[6]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.[8]

-

pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that the solubility of amine salts in aqueous solutions is highly pH-dependent.

Conclusion

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. This guide has provided a comprehensive overview, from the fundamental principles governing its solubility to a practical, step-by-step protocol for its experimental determination. By leveraging the theoretical framework and the predictive solubility table, researchers can make informed decisions regarding solvent selection. For precise quantitative data, the detailed isothermal equilibrium method offers a reliable and reproducible approach. This knowledge will ultimately facilitate the efficient and effective use of this valuable chemical entity in the pursuit of scientific innovation.

References

An In-Depth Technical Guide to the Thermal Stability of 1-Ethylcyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclobutan-1-amine hydrochloride is a niche yet significant chemical entity, often utilized as a structural motif in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its stability under various processing conditions, particularly thermal stress. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We delve into the core principles of thermal analysis, present detailed experimental protocols for key techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—and offer insights into the interpretation of the resulting data. The causality behind experimental choices is explained to empower researchers to design robust stability studies. This document serves as a self-validating system, grounding its methodologies in established analytical practices to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Thermal Stability

In the journey of a chemical compound from laboratory synthesis to a potential pharmaceutical product, its physical and chemical robustness is paramount. Thermal stability is a cornerstone of this robustness, dictating viable conditions for manufacturing, purification, formulation, and long-term storage. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, thermal instability can lead to degradation, impurity formation, and loss of efficacy, posing significant risks to both the development timeline and patient safety.

Thermal analysis techniques are indispensable tools for characterizing a material's response to heat.[1][2][3] They provide quantitative data on mass loss, phase transitions, and decomposition kinetics, which collectively form a comprehensive thermal stability profile.[4] This guide will focus on a multi-technique approach, leveraging the complementary strengths of TGA, DSC, and HSM to build a holistic understanding of the thermal behavior of this compound.

Physicochemical Properties and Theoretical Decomposition

-

Molecular Structure: this compound

-

Molecular Formula: C₆H₁₄ClN

-

Molecular Weight: 135.64 g/mol

-

Structure: A tertiary amine salt featuring a cyclobutane ring. The hydrochloride salt form is common for amines to improve solubility and stability.

Theoretical Decomposition Pathways: Amine hydrochlorides typically decompose via one or more of the following pathways. Understanding these theoretical routes is crucial for interpreting experimental data, especially from evolved gas analysis (EGA).

-

Dehydrochlorination: The most common initial decomposition step for amine hydrochlorides is the loss of hydrogen chloride (HCl) gas to yield the free amine. This is often a reversible process at lower temperatures but becomes a key degradation step upon further heating.

-

Sublimation: The compound may sublime (transition from solid to gas) before or during decomposition. TGA can detect this as a mass loss event.

-

Ring Opening/Fragmentation: Following the initial loss of HCl, the resulting free amine, 1-Ethylcyclobutanamine, may undergo further degradation. The strained cyclobutane ring can be susceptible to thermal ring-opening reactions.

-

Oxidation: If the analysis is performed in an oxidative atmosphere (e.g., air), the decomposition profile can be significantly different and more complex compared to an inert atmosphere (e.g., nitrogen).

Integrated Analytical Workflow

A robust thermal stability assessment does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a complete picture. TGA measures mass changes, DSC detects energetic transitions, and HSM provides visual confirmation of physical events.[5][6]

Experimental Methodologies

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Protocol: Dynamic TGA

-

Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated according to the manufacturer's protocol using certified reference materials (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina pans are recommended for high-temperature stability).

-

Experimental Parameters:

-

Atmosphere: High-purity Nitrogen (inert) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative degradation.[7]

-

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and analysis time. Slower rates can better resolve closely occurring events, while faster rates can shift transition temperatures to higher values.[1]

-

-

-

Data Acquisition: Record the mass (%), derivative of mass (%/°C), and sample temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which involve a change in enthalpy.[8][9]

Protocol: Dynamic DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Create a small pinhole in the lid.

-

Causality: A pinhole is critical. It allows any evolved gases (like HCl) to escape, preventing a pressure buildup that could rupture the pan and shift the decomposition temperature to an artificially high value.[10]

-

-

Experimental Parameters:

-

Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at 10 °C/min.

-

Causality: The temperature range should cover the expected melting and decomposition events identified by TGA, but avoid excessively high temperatures that offer no additional information and could damage the DSC cell.

-

-

-

Data Acquisition: Record the heat flow (mW) versus temperature (°C).

Hot Stage Microscopy (HSM)

HSM combines a polarized light microscope with a programmable heating stage, allowing for the direct visual observation of thermal events.[11][12][13] It is an invaluable tool for confirming and interpreting the events detected by TGA and DSC.[5][6]

Protocol: Visual Thermal Analysis

-

Instrument Setup: Calibrate the hot stage temperature using certified melting point standards.

-

Sample Preparation: Place a small amount of crystalline sample (a few crystals are sufficient) on a microscope slide. Place a coverslip over the sample.

-

Experimental Parameters:

-

Atmosphere: Ambient air or purged with Nitrogen.

-

Temperature Program: Ramp the temperature at a controlled rate of 10 °C/min, mirroring the TGA/DSC experiments.

-

Causality: Using the same heating rate allows for direct correlation between the visual changes observed in HSM and the thermal events recorded by TGA and DSC.[10]

-

-

Data Acquisition: Capture images or video at regular temperature intervals, paying close attention to changes in crystal morphology, color, melting, and evidence of decomposition (e.g., charring, gas evolution).

Data Interpretation and Hypothetical Case Study

Let's consider a hypothetical data set for this compound to illustrate the data integration process.

Table 1: Summary of Thermal Analysis Data

| Parameter | TGA | DSC | HSM |

| Heating Rate | 10 °C/min | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen | Nitrogen | Air/Nitrogen |

| Event 1 | - | Endotherm Onset: 241 °CEndotherm Peak: 244 °C | Melting observed at ~244 °C |

| Event 2 | Onset Td: ~250 °CStep 1 Loss: 26.9% | Broad Endotherm: ~250-300 °C | Bubbling/Decomposition at >250 °C |

| Event 3 | Step 2 Loss: 65.1% | - | Sample chars to black residue |

Analysis:

-

Melting (Event 1): The DSC shows a sharp endotherm with a peak at 244 °C, which is characteristic of a melting transition. The HSM visually confirms that the crystalline solid transforms into a liquid around this temperature. The TGA shows no significant mass loss during this event, confirming it is a phase transition (melting) and not decomposition.

-

Decomposition Onset (Event 2): Immediately following the melt, the TGA curve shows the onset of a significant mass loss at approximately 250 °C. This first step corresponds to a mass loss of 26.9%. The theoretical mass percentage of HCl in C₆H₁₄ClN is (36.46 / 135.64) * 100 = 26.88%. The excellent agreement strongly suggests this first decomposition step is the loss of hydrogen chloride. The DSC shows a broad endotherm overlapping with this mass loss, and HSM shows bubbling in the melt, consistent with the evolution of a gas.

-

Further Fragmentation (Event 3): The second TGA step shows the continued decomposition of the remaining organic moiety. HSM confirms this by observing the clear liquid turning into a black, charred residue.

Proposed Decomposition Pathway: The combined data supports a primary decomposition mechanism involving melting followed by dehydrochlorination.

Conclusion and Recommendations

This multi-technique analysis provides a clear and robust thermal stability profile for this compound. The compound is thermally stable up to its melting point of approximately 244 °C. Above this temperature, it undergoes rapid decomposition, beginning with the loss of hydrogen chloride.

Recommendations for Professionals:

-

Processing: Any manufacturing or formulation step involving heat should be maintained well below 240 °C to prevent degradation.

-

Storage: The compound should be stored in a cool, dry place. While stable at ambient temperatures, its hygroscopic nature (common for amine salts) should be considered.

-

Compatibility: When formulating, care must be taken with excipients that could lower the decomposition temperature or react with the evolved HCl at elevated temperatures. DSC can be an effective tool for screening API-excipient compatibility.[3]

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the thermal stability of this compound and similar compounds, ensuring the development of safe, stable, and effective chemical products.

References

- 1. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal analysis of some antidiabetic pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. veeprho.com [veeprho.com]

- 5. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM | MDPI [mdpi.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. nishkaresearch.com [nishkaresearch.com]

- 13. Hot Stage Microscopy (HSM) | Dama Pajouh Arvin Co. [damapajouh.com]

Navigating the Procurement of 1-Ethylcyclobutan-1-amine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and synthesis of 1-Ethylcyclobutan-1-amine hydrochloride (CAS No. 279215-56-4). As a pivotal building block in medicinal chemistry, understanding the procurement landscape of this compound is crucial for seamless research and development workflows.

Executive Summary

This compound is a valuable primary amine featuring a cyclobutane moiety, a structural motif of increasing interest in drug discovery for its ability to impart unique conformational constraints and improve metabolic stability. This guide provides a detailed overview of its commercial availability, offering a comparative analysis of various suppliers. For instances where direct procurement may not be feasible or cost-effective, a robust, field-proven synthetic protocol via the Ritter reaction is presented, complete with a detailed workflow and mechanistic insights. This document aims to empower researchers with the necessary information to efficiently source or synthesize this key intermediate.

Commercial Availability

This compound is available from a select number of chemical suppliers. The procurement landscape is summarized below, providing researchers with a comparative overview of available quantities, typical purities, and pricing. It is important to note that prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Aladdin | E633461 | ≥95% | 500mg, 1g, 5g, 10g | $249.90 - $1,992.00+ |

| Cenmed Enterprises | C007B-352084 | Not Specified | 10g | ~$3,456.14 |

| Amadis Chemical | Not Specified | Not Specified | Inquire | Inquire |

Note: The pricing information is based on publicly available data and may not reflect the most current rates. It is highly recommended to contact the suppliers directly for up-to-date pricing and availability.

Synthesis of this compound

In situations where commercial procurement is not a viable option, this compound can be reliably synthesized in a laboratory setting. The Ritter reaction is a classic and effective method for the preparation of tertiary alkyl amines from the corresponding alcohol and a nitrile in the presence of a strong acid.[1][2]

Synthetic Pathway Overview

The synthesis involves a two-step process starting from the commercially available 1-ethylcyclobutanol. The alcohol is first converted to its corresponding N-acetyl derivative via the Ritter reaction with acetonitrile. Subsequent hydrolysis of the amide under acidic conditions yields the desired primary amine hydrochloride.

Caption: Synthetic route from 1-ethylcyclobutanol.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-ethylcyclobutyl)acetamide (Ritter Reaction)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-ethylcyclobutanol (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of acetonitrile (acting as both reagent and solvent).

-

Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-ethylcyclobutyl)acetamide. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: To a round-bottom flask containing the crude N-(1-ethylcyclobutyl)acetamide from the previous step, add a 6 M aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, may precipitate out of the solution. If not, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure this compound as a crystalline solid.

Physicochemical Properties and Characterization

| Property | Value |

| CAS Number | 279215-56-4 |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

Safety and Handling

This compound is an amine salt and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of similar amine hydrochlorides suggest that it may be harmful if swallowed and can cause skin and eye irritation.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

Cyclobutane-containing molecules are increasingly utilized in drug discovery programs. The rigid, puckered nature of the cyclobutane ring can help in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key building block for introducing this motif into larger, more complex molecules. It can be used in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

The procurement of this compound can be approached through direct purchase from commercial suppliers or via de novo synthesis. This guide provides the necessary information for researchers to make an informed decision based on their specific needs, resources, and timelines. The detailed synthetic protocol offers a reliable and cost-effective alternative to commercial sourcing, ensuring that this valuable building block is accessible for advancing research and development in medicinal chemistry.

References

- 1. Ritter Reaction [organic-chemistry.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 174886-05-6|1-Methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-Methylcyclobutan-1-amine Hydrochloride | 174886-05-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tri-iso.com [tri-iso.com]

An In-depth Technical Guide to 1-Ethylcyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Strained Aliphatic Scaffolds in Modern Drug Discovery

The quest for novel chemical matter in drug discovery has led researchers to explore beyond the traditional flat, aromatic landscapes of medicinal chemistry. In this pursuit, strained aliphatic rings, such as the cyclobutane moiety, have emerged as powerful tools for sculpting molecular architecture. Their unique three-dimensional conformations offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet versatile building block, 1-Ethylcyclobutan-1-amine hydrochloride , providing a comprehensive overview of its synthesis, characterization, and potential applications for the discerning scientist.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a primary amine salt featuring a cyclobutane ring substituted with an ethyl group and an amino group at the same carbon atom. This quaternary substitution pattern imparts specific steric and electronic properties that are of interest in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 279215-56-4 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | [1] |

| Chemical Structure |  | PubChem |

| Canonical SMILES | CCC1(CCC1)N.Cl | |

| InChIKey | XGXNQIUNHHNDAQ-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the formation of the tertiary alcohol precursor, 1-ethylcyclobutanol, followed by a Ritter reaction to introduce the amine functionality. This synthetic strategy is both robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Synthesis of 1-Ethylcyclobutanol via Grignard Reaction

The initial step involves the nucleophilic addition of an ethyl Grignard reagent to cyclobutanone. This classic organometallic reaction is a highly effective method for forming carbon-carbon bonds and creating tertiary alcohols.

Reaction Scheme:

References

An In-depth Technical Guide to the Biological Activity of 1-Ethylcyclobutan-1-amine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 1-Ethylcyclobutan-1-amine hydrochloride, a novel small molecule with potential psychoactive properties. Drawing upon established principles of drug discovery and preclinical development, this document outlines a logical and scientifically rigorous progression of studies, from initial in silico and in vitro characterization to in vivo efficacy and safety profiling. The guide is designed to be a practical resource for researchers, offering detailed experimental protocols and the scientific rationale behind each methodological choice. By following the proposed workflow, investigators can systematically elucidate the mechanism of action, therapeutic potential, and safety profile of this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics for central nervous system (CNS) disorders is a perpetual challenge in modern medicine. Small molecules with unique structural motifs offer promising avenues for discovering new pharmacological activities. This compound belongs to the class of cyclobutane-containing compounds, a structural class that has garnered interest for its potential to yield biologically active molecules. The presence of a primary amine group suggests the possibility of interaction with key CNS targets, such as monoamine transporters or enzymes, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

This guide proposes a systematic evaluation of this compound, commencing with an assessment of its fundamental physicochemical properties and its potential as an orally bioavailable drug. Subsequently, a series of in vitro and in vivo studies are detailed to probe its biological mechanism, efficacy in animal models of depression, and its preliminary safety and pharmacokinetic profile.

Physicochemical Properties and In Silico Drug-Likeness Assessment

A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties and an in silico assessment of its "drug-likeness." These initial analyses provide crucial insights into the compound's potential for oral bioavailability and its suitability for further development.

Physicochemical Properties

The chemical structure of 1-Ethylcyclobutan-1-amine is presented below. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.

Chemical Structure:

-

Compound Name: 1-Ethylcyclobutan-1-amine

-

CAS Number (Free Base): 732235-62-0

-

Molecular Formula (Free Base): C6H13N

-

Molecular Weight (Free Base): 99.18 g/mol

-

Molecular Formula (Hydrochloride Salt): C6H14ClN

-

Molecular Weight (Hydrochloride Salt): 135.64 g/mol

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1][] The rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules.[1]

| Lipinski's Rule of Five Parameter | Value for 1-Ethylcyclobutan-1-amine | Compliance |

| Molecular Weight | < 500 Da | Yes |

| LogP (octanol-water partition coefficient) | < 5 | Yes (Predicted) |

| Hydrogen Bond Donors | ≤ 5 | Yes (1) |

| Hydrogen Bond Acceptors | ≤ 10 | Yes (1) |

Note: The LogP value is an estimation and should be experimentally determined.

Interpretation: 1-Ethylcyclobutan-1-amine complies with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

In Vitro Biological Characterization: Unraveling the Mechanism of Action

The following in vitro assays are proposed to determine the primary biological targets of this compound and to elucidate its mechanism of action at the molecular and cellular levels.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The primary amine moiety of the compound makes it a candidate for interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[3] Inhibition of MAO is a well-established mechanism for antidepressant drugs.

Experimental Workflow:

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine) are prepared in an appropriate assay buffer.[3]

-

Compound Incubation: A dilution series of this compound is pre-incubated with the MAO enzymes.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The formation of the product is measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the compound concentration.

Monoamine Transporter Binding and Uptake Assays

Rationale: Many antidepressant and psychostimulant drugs act by inhibiting the reuptake of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft by binding to their respective transporters (DAT, SERT, and NET).

Experimental Workflow:

Caption: Workflow for monoamine transporter binding and uptake assays.

Detailed Protocols:

-

Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are prepared.

-

Competitive Binding: The membranes are incubated with a known radiolabeled ligand for the specific transporter and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated to determine the affinity of the compound for each transporter.

-

-

Synaptosome Uptake Assay:

-

Synaptosome Preparation: Synaptosomes (nerve terminals) are isolated from specific regions of rodent brains (e.g., striatum for DAT, hippocampus for SERT).

-

Uptake Inhibition: Synaptosomes are incubated with a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of this compound.

-

Termination of Uptake: The uptake is stopped by rapid filtration and washing.

-

Measurement: The amount of radioactivity taken up by the synaptosomes is quantified.

-

Data Analysis: The IC50 for the inhibition of neurotransmitter uptake is determined.

-

In Vivo Preclinical Efficacy Models: Assessing Antidepressant-Like Activity

Based on the in vitro findings, in vivo studies in rodent models are essential to evaluate the potential antidepressant-like effects of this compound.

Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral test to screen for antidepressant efficacy.[4] Antidepressant compounds typically reduce the immobility time of rodents in an inescapable water tank.[4][5]

Experimental Workflow:

Caption: Workflow for the Forced Swim Test.

Detailed Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: Animals are administered this compound or a vehicle control at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Each animal is placed in a cylinder of water for a 6-minute session.[4]

-

Behavioral Recording: The session is video-recorded for later analysis.

-

Data Scoring: The duration of immobility, swimming, and climbing behaviors are scored by a trained observer blinded to the treatment conditions.

-

Statistical Analysis: The data are analyzed to determine if the compound significantly reduces immobility time compared to the vehicle control.

Tail Suspension Test (TST)

Rationale: The TST is another common behavioral despair model used to screen for antidepressant activity.[6][7] Antidepressants decrease the time mice spend immobile when suspended by their tails.[6]

Detailed Protocol:

-

Animal Preparation: A piece of adhesive tape is attached to the tail of each mouse.

-

Suspension: The mouse is suspended by its tail from a horizontal bar for a 6-minute period.[8][9]

-

Behavioral Recording: The duration of immobility is recorded, typically during the last 4 minutes of the test.[8][9]

-

Data Analysis: The total immobility time is compared between the compound-treated and vehicle-treated groups.

Locomotor Activity Test

Rationale: It is crucial to assess whether the effects observed in the FST and TST are due to a specific antidepressant-like action or a general increase in motor activity.[10][11]

Detailed Protocol:

-

Apparatus: The test is conducted in an open-field arena equipped with infrared beams or a video tracking system.[10][12]

-

Procedure: Following drug administration, each animal is placed in the center of the open field, and its activity is recorded for a set period (e.g., 30-60 minutes).

-

Parameters Measured: The total distance traveled, time spent moving, and rearing frequency are quantified.[12]

-

Interpretation: A significant increase in locomotor activity may indicate a psychostimulant effect, which could confound the results of the FST and TST.

In Vivo Microdialysis

Rationale: To directly measure the effect of this compound on neurotransmitter levels in the brain, in vivo microdialysis is the gold standard. This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis.

Detailed Protocol:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered, and sample collection continues.

-